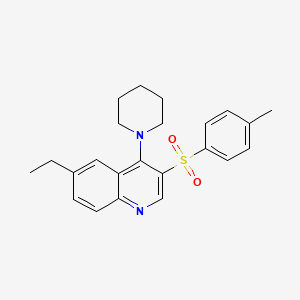

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Description

The compound 6-ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline features a quinoline core with three distinct substituents:

- Position 6: Ethyl group, enhancing lipophilicity.

- Position 3: 4-Methylbenzenesulfonyl (tosyl) group, an electron-withdrawing moiety that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

6-ethyl-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)28(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDYKFCPZNVBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Attachment of the Methylbenzenesulfonyl Group: This step involves sulfonylation reactions where the quinoline derivative reacts with methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Incorporation of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in refluxing ethanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

The table below compares substituents of the target compound with structurally related analogues:

Key Observations:

- Chlorophenylsulfonyl in may offer stronger electron-withdrawing effects.

- Position 4: Piperidin-1-yl (target) vs. quinolinone keto group () or piperazine sulfonyl (). Piperidine’s rigidity may favor specific binding pockets, while quinolinone’s keto group enables hydrogen bonding.

- Position 6 : Ethyl (target) vs. ethoxy () or chloro (). Ethyl increases lipophilicity, whereas ethoxy introduces polarity.

Structural and Functional Implications

- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target contrasts with bulkier 4-isopropyl () or phenylsulfonyl () variants. Bulkier groups may hinder membrane permeability but improve target specificity .

- Heterocyclic Moieties : Piperidine (target) vs. piperazine () or pyrrolidine (). Piperidine’s six-membered ring offers conformational flexibility, while piperazine’s additional nitrogen may enhance solubility and hydrogen bonding .

- Core Modifications: Quinolinone () introduces a planar keto group, altering electronic distribution compared to the aromatic quinoline core in the target.

Biological Activity

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Molecular Formula : C22H26N2O2S

- Molecular Weight : 398.52 g/mol

The biological activity of 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound is believed to modulate the activity of certain enzymes and receptors, which can lead to various therapeutic effects:

- Inhibition of Cancer Cell Proliferation : Studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through anti-inflammatory mechanisms and modulation of neurotransmitter systems.

Biological Activity Data

Case Studies

-

Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline significantly reduced cell viability at concentrations above 10 μM. The mechanism was linked to increased apoptosis markers, including caspase activation and PARP cleavage. -

Neuroprotection

In a model of Alzheimer's disease, the compound was shown to protect neuronal cells from amyloid-beta-induced toxicity. The treatment led to a reduction in oxidative stress markers and inflammation, suggesting a potential role in managing neurodegenerative diseases. -

Antimicrobial Properties

The compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL. This suggests its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What synthetic routes are effective for synthesizing 6-ethyl-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline?

Methodological Answer:

The synthesis involves modular approaches using cross-coupling reactions and sulfonylation. A general route includes:

- Step 1: Formation of the quinoline core via Pd-catalyzed coupling (e.g., using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with arylboronic acids) .

- Step 2: Introduction of the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 3: Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Yields can vary (53–90%) depending on solvent choice (e.g., DMSO, ethanol) and catalyst loading .

Advanced: How can structural contradictions in synthesized derivatives be resolved?

Methodological Answer:

Contradictions in stereochemistry or substituent positioning require:

- Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond angles and torsional conformations .

- NMR Analysis: Compare experimental ¹H/¹³C NMR shifts with computed spectra (DFT-based tools) to validate substituent placement .

- Mass Spectrometry (HRMS): Confirm molecular formulas and detect unintended side products (e.g., oxidation byproducts) .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Key for identifying aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/piperidine groups (e.g., piperidine CH₂ at δ 1.5–2.5 ppm) .

- ESI-MS: Detects [M+H]⁺ ions; deviations >2 ppm suggest impurities .

- IR Spectroscopy: Confirms sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced: How to design analogs for improved bioactivity?

Methodological Answer:

Focus on structure-activity relationship (SAR) optimization:

- Piperidine Modification: Replace with morpholine or substituted piperazines to enhance solubility or target affinity .

- Sulfonyl Group Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .

- Quinoline Core Substitution: Add halogens (e.g., -F, -Br) at the 6- or 8-position to improve metabolic stability .

Validate via in vitro assays (e.g., enzyme inhibition or cell viability) .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or dehydrogenases). Prioritize piperidine and sulfonyl groups as key binding motifs .

- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify persistent hydrogen bonds .

- QSAR Models: Train on bioactivity data (IC₅₀ values) to predict substituent effects .

Basic: How to address low yields in the sulfonylation step?

Methodological Answer:

- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl transfer .

- Temperature Control: Maintain 0–5°C to minimize sulfonic acid formation .

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate or PEG groups at the quinoline 4-position .

- Salt Formation: Use HCl or citrate salts of the piperidine nitrogen .

- Co-solvent Systems: Employ cyclodextrin inclusion complexes or micellar formulations .

Advanced: How to interpret crystallographic data for polymorph screening?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution data (d-spacing <1 Å) to resolve disorder in the sulfonyl or ethyl groups .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C-H···O) to predict stability of polymorphs .

- PXRD: Compare experimental patterns with Mercury-calculated spectra to identify dominant crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.